N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bifuran moiety, a hydroxyethyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the oxidative coupling of furan derivatives. Common reagents include palladium catalysts and oxidizing agents like oxygen or peroxides.
Introduction of the Hydroxyethyl Group: This step often involves the reaction of the bifuran compound with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Sulfonamide Group: The final step involves the sulfonation of the benzene ring followed by the introduction of the amine group to form the sulfonamide. This can be achieved using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The bifuran and pyrazole rings can undergo cyclization reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Cyclization: Acidic or basic catalysts depending on the desired cyclization pathway.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Cyclization: Polycyclic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of the bifuran and pyrazole rings may provide unique interactions with biological targets, leading to new therapeutic agents.
Industry
In materials science, the compound’s structural features could be exploited in the development of new materials with specific electronic or optical properties. It may also be used in the synthesis of polymers or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzene-1-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-triazol-1-yl)benzene-1-sulfonamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of the pyrazole ring in N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide provides unique electronic properties and potential biological activity compared to its imidazole and triazole analogs. The bifuran moiety also contributes to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-16(17-8-9-19(27-17)18-3-1-12-26-18)13-21-28(24,25)15-6-4-14(5-7-15)22-11-2-10-20-22/h1-12,16,21,23H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNXJACZBUGJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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